Cas no 635-05-2 (Aminoquin naphthoate)

Aminoquin naphthoate structure
Aminoquin naphthoate structure
Nome del prodotto:Aminoquin naphthoate
Numero CAS:635-05-2
MF:C42H45N3O7
MW:703.822611570358
CID:503691
PubChem ID:12474

Aminoquin naphthoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Aminoquin naphthoate
    • 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid,1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine
    • Beprochine naphthoate
    • Gamefar naphthoate
    • Pamachinum
    • Pamaquine embonate
    • Pamaquine naphthoate
    • Pamaquine pamoate
    • Plasmochin naphthoate
    • Praequine naphthoate
    • Quipenyl naphthoate
    • UNII-96Y4A9AODB
    • DTXSID901021385
    • Pamachina
    • NSC-14220
    • QUINOLINE, 6-METHOXY-8-(1-METHYL-4-DIETHYLAMINO)BUTYLAMINO, METHYLENE-BIS-.BETA.-HYDROXYNAPHTHOATE
    • NSC14220
    • CHEMBL3989863
    • Pamaquinum [INN-Latin]
    • AKOS024429949
    • Pamaquinum
    • PAMAQUINE PAMOATE [MI]
    • 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine
    • 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, compd.with N1,N1-diethyl-N4-(6-methoxy-8-quinolinyl)-1,4-pentanediamine(1:1)OTHER CA INDEX NAMES:1,4-Pentanediamine, N1,N1-diethyl-N4-(6-methoxy-8-quinolinyl)-,4,4'-methylenebis[3-hydroxy-2-naphthalenecarboxylate] (1:1)
    • EINECS 211-224-5
    • Pamaquina [INN-Spanish]
    • NSC 14220
    • Q27271941
    • Pamachina [DCIT]
    • 635-05-2
    • Pamaquine,4'methylenebis[3-hydroxy-2-naphthoic acid] (1:1)
    • Pamaquine naphthoate [NF]
    • WLN: L66J CQ DVQ B- 21 &621 &T66 BNJ HO1 JMY&3N2&2 &622
    • N(SUP 1),N(SUP 1)-DIETHYL-N(SUP 4)-(6-METHOXYQUINOLIN-8-YL)PENTANE-1,4-DIAMINE PAMOATE
    • Pamaquina
    • 96Y4A9AODB
    • Plasmoquine naphthoate
    • Inchi: InChI=1S/C23H16O6.C19H29N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h1-10,24-25H,11H2,(H,26,27)(H,28,29);7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3
    • Chiave InChI: IPPMKVWUPMOGFL-UHFFFAOYSA-N
    • Sorrisi: CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Proprietà calcolate

  • Massa esatta: 703.325751
  • Massa monoisotopica: 703.325751
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 52
  • Conta legami ruotabili: 13
  • Complessità: 890
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 9
  • XLogP3: niente
  • Carica superficiale: 0
  • Superficie polare topologica: 152

Proprietà sperimentali

  • Punto di ebollizione: 642.7°C at 760 mmHg
  • Punto di infiammabilità: 356.5°C
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd